Benzyl methyl 4-nitrophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl methyl 4-nitrophenylcarbamate is an organic compound with the molecular formula C15H14N2O4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-nitrophenyl group attached to the carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl methyl 4-nitrophenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl chloroformate with methyl 4-nitrophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production may also involve the use of alternative solvents and catalysts to enhance the reaction rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield benzyl alcohol, methylamine, and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas, palladium catalyst, organic solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Major Products Formed
Hydrolysis: Benzyl alcohol, methylamine, 4-nitrophenol.
Reduction: Benzyl methyl 4-aminophenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl methyl 4-nitrophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with carbamate moieties.
Mechanism of Action
The mechanism of action of benzyl methyl 4-nitrophenylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site serine residue. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved. The nitro group in the compound can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the benzyl group.
Ethyl N-(4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a benzyl group.
Benzyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the methyl group.
Uniqueness
Benzyl methyl 4-nitrophenylcarbamate is unique due to the presence of both benzyl and methyl groups attached to the carbamate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other carbamate derivatives .
Properties
IUPAC Name |
benzyl N-methyl-N-(4-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(13-7-9-14(10-8-13)17(19)20)15(18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVJGLGEGBBVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.